Amino-modifier-C 6-DC cep

Catalog No.
S14640879
CAS No.
M.F
C53H68F3N8O9P
M. Wt
1049.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino-modifier-C 6-DC cep

Product Name

Amino-modifier-C 6-DC cep

IUPAC Name

3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-(dimethylaminomethylideneamino)-2-oxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide

Molecular Formula

C53H68F3N8O9P

Molecular Weight

1049.1 g/mol

InChI

InChI=1S/C53H68F3N8O9P/c1-37(2)64(38(3)4)74(71-32-16-29-57)73-45-33-48(63-34-39(49(61-51(63)67)60-36-62(5)6)19-28-47(65)58-30-14-9-10-15-31-59-50(66)53(54,55)56)72-46(45)35-70-52(40-17-12-11-13-18-40,41-20-24-43(68-7)25-21-41)42-22-26-44(69-8)27-23-42/h11-13,17-28,34,36-38,45-46,48H,9-10,14-16,30-33,35H2,1-8H3,(H,58,65)(H,59,66)

InChI Key

BOZPQLMADZRBAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)N=CN(C)C)C=CC(=O)NCCCCCCNC(=O)C(F)(F)F

Amino-modifier-C 6-DC cep, also known as Amino-Modifier C6-dC CE-Phosphoramidite, is a specialized chemical compound utilized primarily in the field of nucleic acid chemistry. It is designed to introduce a primary amine functional group into oligonucleotides, facilitating subsequent conjugation with various biomolecules such as enzymes or fluorescent labels. The compound features a trifluoroacetate protecting group that is base-labile, allowing for easy removal during the deprotection phase of oligonucleotide synthesis. The primary amine is positioned ten atoms away from the oligonucleotide backbone, which minimizes steric hindrance and allows for effective labeling or attachment to other molecules .

The primary function of Amino-modifier-C 6-DC cep involves its role in oligonucleotide synthesis, where it replaces a deoxycytidine residue with an amino-modified counterpart. This modification enables the introduction of various functionalities through reactions such as:

  • Peptide Coupling: The primary amine can react with activated carboxylic acids or N-hydroxysuccinimide esters to form stable amide bonds.
  • Conjugation Reactions: The amino group can be utilized for attaching fluorophores or other biomolecules, enhancing the functionality of the synthesized oligonucleotide.
  • Deprotection Reactions: Upon exposure to ammonium hydroxide or other deprotecting agents, the trifluoroacetate group is removed, releasing the free amine for further reactions .

While specific biological activity data for Amino-modifier-C 6-DC cep is limited, its incorporation into oligonucleotides significantly enhances their utility in biological applications. The primary amine allows for:

  • Increased Labeling Options: Facilitating the attachment of fluorescent tags or biotin for detection and purification purposes.
  • Enhanced Stability: Modifications can improve the stability of oligonucleotides against nucleases, increasing their effectiveness in therapeutic and diagnostic applications .

The synthesis of Amino-modifier-C 6-DC cep typically occurs through automated solid-phase synthesis methods. Key steps include:

  • Coupling: The amino-modifier is incorporated into the growing oligonucleotide chain using standard phosphoramidite chemistry.
  • Deprotection: Following synthesis, the trifluoroacetate protecting group is removed using ammonium hydroxide or other suitable deprotecting agents.
  • Purification: The resulting oligonucleotide can be purified using techniques such as high-performance liquid chromatography to remove any unreacted starting materials or byproducts .

Amino-modifier-C 6-DC cep has diverse applications in molecular biology and biochemistry, including:

  • Fluorescent Probes: Used in the development of Förster resonance energy transfer (FRET) probes by allowing for internal labeling.
  • Therapeutic Oligonucleotides: Enhancing the delivery and efficacy of antisense oligonucleotides and siRNA through stable conjugation with therapeutic agents.
  • Diagnostic Tools: Facilitating the development of assays that require specific labeling or attachment to solid supports .

Studies involving Amino-modifier-C 6-DC cep focus on understanding how modifications affect the binding affinity and stability of oligonucleotides in duplex formation. The presence of a primary amine can influence:

  • Hybridization Properties: Modifications may alter melting temperatures and hybridization kinetics.
  • Interactions with Proteins: The amino group can facilitate binding to proteins, potentially enhancing assay sensitivity and specificity .

Amino-modifier-C 6-DC cep shares similarities with several other amino-modified nucleosides but possesses unique features that distinguish it from its counterparts:

Compound NameKey FeaturesUnique Aspects
Amino-modifier C6-dAIncorporates amino group at adenine positionPrimarily used for dA modifications
Amino-modifier C6-dTIntroduces amino group at thymidine positionUseful for dT-specific applications
Amino-modifier C2-dCShorter linker; closer proximity to oligonucleotideMore suitable for direct interactions
Amino-modifier C12-dCLonger linker; increased distance from oligonucleotideBetter for bulky labels

Amino-modifier-C 6-DC cep's unique positioning and chemical properties make it particularly advantageous for certain conjugation strategies that require a balance between reactivity and steric hindrance .

Amino-Modifier-C6-dC CEP is synthesized via standard phosphoramidite chemistry, leveraging a four-step cyclic process: detritylation, coupling, oxidation, and capping. The phosphoramidite monomer of the modifier, 5'-dimethoxytrityl-N-dimethylformamidine-5-[N-(trifluoroacetylaminohexyl)-3-acrylimido]-2'-deoxycytidine, incorporates a TFA-protected primary amine on a C6 spacer arm. During coupling, the monomer reacts with the 5'-hydroxyl group of the growing oligonucleotide chain, facilitated by an acidic catalyst such as 5-(ethylthio)-1H-tetrazole (ETT).

Key synthetic considerations include:

  • Monomer Activation: The diisopropylamino group of the phosphoramidite is protonated by ETT, forming a reactive intermediate that binds to the oligonucleotide’s 5'-OH.
  • Coupling Efficiency: Excess monomer (typically 10–50 equivalents) ensures >99% coupling yield per cycle, critical for preventing deletion mutations.
  • Acetyl Protection: To minimize side reactions during synthesis, acetyl-protected deoxycytidine is recommended, particularly for oligonucleotides with multiple modifiers.

Post-synthesis, the TFA group is removed via standard ammonium hydroxide deprotection at 65°C, exposing the primary amine for downstream conjugation.

XLogP3

7.2

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

2

Exact Mass

1048.47989726 g/mol

Monoisotopic Mass

1048.47989726 g/mol

Heavy Atom Count

74

Dates

Modify: 2024-08-10

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